![molecular formula C10H15FN2O4S B12616080 acetic acid;N-[4-(aminomethyl)-2-fluorophenyl]methanesulfonamide CAS No. 921195-64-4](/img/structure/B12616080.png)
acetic acid;N-[4-(aminomethyl)-2-fluorophenyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;N-[4-(aminomethyl)-2-fluorophenyl]methanesulfonamide is a compound that combines the properties of acetic acid, a simple carboxylic acid, with a fluorinated aromatic amine and a methanesulfonamide group. This unique combination of functional groups makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Essigsäure;N-[4-(Aminomethyl)-2-fluorphenyl]methansulfonamid umfasst in der Regel mehrere Schritte. Ein üblicher Weg beginnt mit der Fluorierung eines geeigneten aromatischen Vorläufers, gefolgt von der Einführung der Aminomethylgruppe. Der letzte Schritt beinhaltet die Sulfonierung der Zwischenverbindung, um die Methansulfonamidgruppe einzuführen. Reaktionsbedingungen umfassen oft die Verwendung von Katalysatoren, kontrollierten Temperaturen und spezifischen Lösungsmitteln, um hohe Ausbeuten und Reinheit zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Konsistenz verbessern. Darüber hinaus werden Reinigungstechniken wie Kristallisation, Destillation und Chromatographie eingesetzt, um das gewünschte Produkt mit hoher Reinheit zu erhalten.
Chemische Reaktionsanalyse
Reaktionstypen
Essigsäure;N-[4-(Aminomethyl)-2-fluorphenyl]methansulfonamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um je nach den verwendeten Bedingungen und Reagenzien verschiedene Produkte zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren und zur Bildung verschiedener Derivate führen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid, Lithiumaluminiumhydrid und katalytische Hydrierung werden häufig verwendet.
Substitution: Reagenzien wie Halogene, Nitrierungsmittel und Sulfonierungsmittel werden unter kontrollierten Bedingungen eingesetzt, um bestimmte Substitutionen zu erzielen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion zu Aminen oder Alkoholen führen kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen in den aromatischen Ring einführen.
Wissenschaftliche Forschungsanwendungen
Essigsäure;N-[4-(Aminomethyl)-2-fluorphenyl]methansulfonamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: Die einzigartige Struktur der Verbindung ermöglicht es ihr, mit biologischen Molekülen zu interagieren, was sie nützlich für Studien im Zusammenhang mit Enzyminhibition und Proteinbindung macht.
Medizin: Forschungen zu seinen potenziellen therapeutischen Anwendungen umfassen seine Verwendung als Vorläufer für die Medikamentenentwicklung, insbesondere im Bereich der entzündungshemmenden und antimikrobiellen Mittel.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt, darunter Polymere und Beschichtungen.
Wirkmechanismus
Der Wirkmechanismus von Essigsäure;N-[4-(Aminomethyl)-2-fluorphenyl]methansulfonamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Aminomethylgruppe kann Wasserstoffbrückenbindungen mit biologischen Molekülen bilden, während das Fluoratom die Bindungsaffinität der Verbindung verstärken kann. Die Methansulfonamidgruppe kann an verschiedenen chemischen Wechselwirkungen teilnehmen und trägt zur Gesamtaktivität der Verbindung bei. Diese Wechselwirkungen können verschiedene Pfade beeinflussen und zu den beobachteten Wirkungen der Verbindung führen.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;N-[4-(aminomethyl)-2-fluorophenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Acetic acid;N-[4-(aminomethyl)-2-fluorophenyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the field of anti-inflammatory and antimicrobial agents.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of acetic acid;N-[4-(aminomethyl)-2-fluorophenyl]methanesulfonamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity. The methanesulfonamide group can participate in various chemical interactions, contributing to the compound’s overall activity. These interactions can affect various pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Essigsäure;N-[4-(Aminomethyl)-2-methylphenyl]methansulfonamid
- Essigsäure;N-[4-(Aminomethyl)-2-chlorphenyl]methansulfonamid
- Essigsäure;N-[4-(Aminomethyl)-2-bromphenyl]methansulfonamid
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen zeichnet sich Essigsäure;N-[4-(Aminomethyl)-2-fluorphenyl]methansulfonamid durch das Vorhandensein des Fluoratoms aus. Fluor kann die chemischen und biologischen Eigenschaften der Verbindung, einschließlich ihrer Reaktivität, Stabilität und Bindungsaffinität, deutlich verändern. Dies macht es zu einer wertvollen Verbindung für verschiedene Anwendungen, insbesondere in der Medikamentenentwicklung und chemischen Forschung.
Eigenschaften
CAS-Nummer |
921195-64-4 |
|---|---|
Molekularformel |
C10H15FN2O4S |
Molekulargewicht |
278.30 g/mol |
IUPAC-Name |
acetic acid;N-[4-(aminomethyl)-2-fluorophenyl]methanesulfonamide |
InChI |
InChI=1S/C8H11FN2O2S.C2H4O2/c1-14(12,13)11-8-3-2-6(5-10)4-7(8)9;1-2(3)4/h2-4,11H,5,10H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
QBDVLFRBABLMOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CS(=O)(=O)NC1=C(C=C(C=C1)CN)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


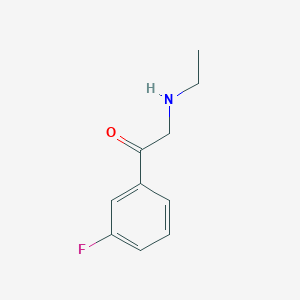

![4-[3-Methyl-5-(propan-2-yl)-1H-1,2,4-triazol-1-yl]piperidine](/img/structure/B12616009.png)
![2-(4-Chlorophenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12616014.png)
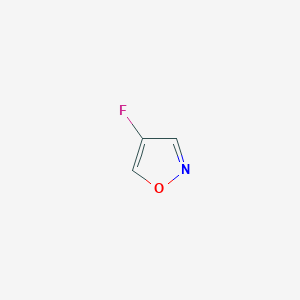
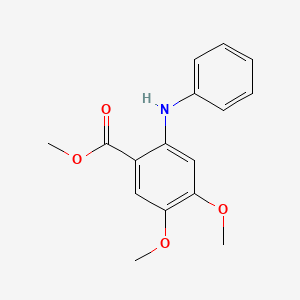
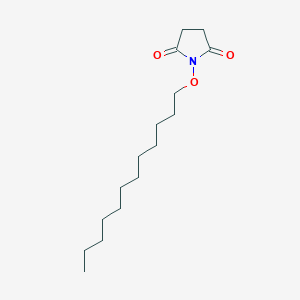
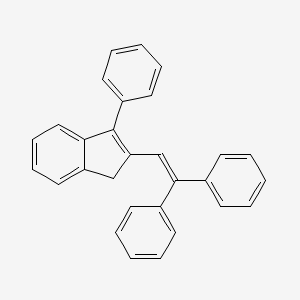
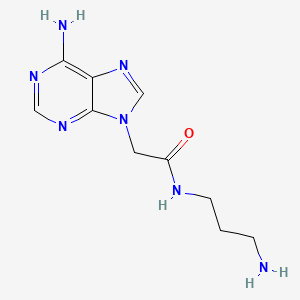
![4-Benzoyl-1-{4-[3-(piperidin-1-yl)propoxy]phenyl}piperazin-2-one](/img/structure/B12616044.png)
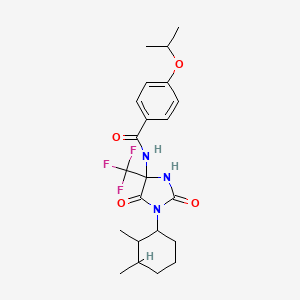
![4-tert-Butyl-N-(3-{1,4-dimethyl-5-[4-(morpholin-4-yl)anilino]-6-oxo-1,6-dihydropyridin-3-yl}-2-methylphenyl)benzamide](/img/structure/B12616051.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl benzoate](/img/structure/B12616067.png)
![6-[10-(Anthracen-9-YL)decyl]pentacene](/img/structure/B12616097.png)
